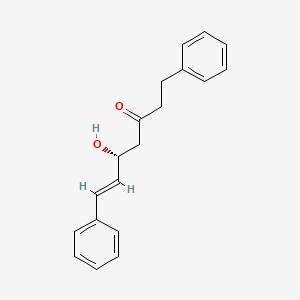

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one

Übersicht

Beschreibung

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one is a natural product found in Alpinia hainanensis and Curcuma comosa with data available.

Biologische Aktivität

(5R,6E)-5-Hydroxy-1,7-diphenyl-6-hepten-3-one, also known as DHH (Diarylheptanoid), is a compound derived from various plant sources, particularly the rhizomes of Alpinia nutans and Curcuma comosa. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant properties, anticancer effects, and potential modulation of multidrug resistance (MDR) in cancer cells.

- Molecular Formula : CHO

- Molecular Weight : 280.36 g/mol

- CAS Number : 87095-74-7

- Solubility : Soluble in DMSO (22.5 mg/mL), chloroform, dichloromethane, ethyl acetate, and acetone .

Antioxidant Activity

DHH exhibits significant antioxidant activity, which is critical for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that DHH can effectively reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent in conditions associated with oxidative stress .

Cytotoxicity Studies

DHH has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving K562 leukemia cells (both drug-resistant and sensitive strains), DHH demonstrated an IC value of 55.6 µM against drug-resistant K562/ADR cells. This concentration was effective in suppressing cell proliferation without inducing significant cell death .

Modulation of Multidrug Resistance

One of the notable findings regarding DHH is its ability to modulate the MDR phenotype in cancer cells. In K562/ADR cells, DHH was shown to enhance the accumulation of doxorubicin (Dox), a common chemotherapeutic agent, thereby reversing the MDR associated with these cells. The increase in Dox accumulation suggests that DHH may inhibit the P-glycoprotein (P-gp) efflux pump, which is often responsible for drug resistance in cancer therapies .

Apoptosis Induction

Co-treatment with DHH and other chemotherapeutic agents resulted in increased apoptosis rates compared to treatments with the agents alone. Specifically, apoptotic populations were significantly higher when DHH was combined with THP (another chemotherapeutic), indicating that DHH may enhance the efficacy of existing cancer treatments by promoting apoptotic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of DHH:

- In Vitro Studies : Research has demonstrated that DHH can inhibit cell viability in various cancer types while also reducing the expression of proteins associated with drug resistance.

- In Vivo Studies : Although primarily studied in vitro, preliminary animal studies suggest that DHH could be effective in reducing tumor growth and enhancing the effects of conventional chemotherapy agents.

- Clinical Implications : Further pharmacokinetic studies are necessary to determine appropriate dosing regimens for potential clinical applications.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

One of the prominent applications of (5R,6E)-5-hydroxy-1,7-diphenyl-6-hepten-3-one is its antioxidant properties . Studies have shown that this compound exhibits strong free radical scavenging activity, which can help mitigate oxidative stress in biological systems. This property makes it a candidate for further research in developing antioxidant therapies for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .

Anti-infection Properties

The compound has demonstrated potential in combating various infections. Its efficacy against a wide range of pathogens has been documented, including:

- Viral Infections : Effective against viruses such as HIV, HCV, and influenza .

- Bacterial Infections : Exhibits antibacterial activity against several strains, making it a candidate for antibiotic development .

- Fungal Infections : Shows antifungal properties that could be harnessed for therapeutic applications .

Cancer Research

This compound is being investigated for its role in cancer therapy. It influences several cellular pathways involved in apoptosis (programmed cell death) and autophagy (cellular degradation), which are crucial for cancer treatment strategies. Its interaction with signaling pathways such as NF-κB and PI3K/Akt/mTOR suggests that it may inhibit tumor growth and promote cancer cell death .

Neurological Applications

Research indicates that this compound may have neuroprotective effects. It is being studied for its potential to modulate neuronal signaling pathways and protect against neurodegeneration. This application is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s .

Epigenetic Regulation

The compound has been identified as a modulator of epigenetic mechanisms, influencing gene expression through interactions with histone modifying enzymes and other epigenetic regulators. This aspect opens avenues for its use in therapies targeting epigenetic modifications associated with various diseases .

Immunological Applications

This compound also plays a role in immunology by modulating inflammatory responses. Its impact on cytokine production and immune cell signaling pathways suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Activities |

|---|---|

| Antioxidant | Free radical scavenging |

| Anti-infection | Effective against viruses (HIV, HCV), bacteria, fungi |

| Cancer Research | Induces apoptosis; affects NF-κB and PI3K/Akt/mTOR |

| Neurological | Neuroprotective effects; potential against neurodegeneration |

| Epigenetic Regulation | Modulates histone modifying enzymes |

| Immunological | Modulates inflammatory responses |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

- Antioxidant Study : A study highlighted the compound's ability to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide.

- Cancer Cell Line Research : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis.

- Neuroprotection : Animal models demonstrated that administration of this compound reduced cognitive decline associated with induced neurodegeneration.

These findings underscore the multifaceted applications of this compound across different scientific domains.

Eigenschaften

IUPAC Name |

(E,5R)-5-hydroxy-1,7-diphenylhept-6-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2/b13-11+/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGOKAKPXXESR-YLZCUGDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)C[C@H](/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.